Btynb

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

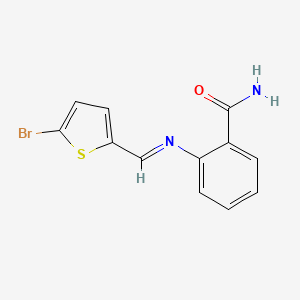

2-[(5-bromothiophen-2-yl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2OS/c13-11-6-5-8(17-11)7-15-10-4-2-1-3-9(10)12(14)16/h1-7H,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEADOPONHLEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Btynb

For Researchers, Scientists, and Drug Development Professionals

Abstract

Btynb is a novel small molecule inhibitor of the oncofetal mRNA-binding protein IMP1, also known as Insulin-like growth factor-2 mRNA-binding protein 1 (IGF2BP1).[1][2][3] IMP1 is frequently overexpressed in a variety of cancers, including melanoma, ovarian, breast, colon, and lung cancer, and its elevated expression is strongly correlated with a poor prognosis and reduced patient survival.[1][3] this compound represents a promising therapeutic candidate due to its unique mode of action, targeting the post-transcriptional regulation of key oncogenes. This guide provides a comprehensive overview of the mechanism of action of this compound, including its direct molecular target, downstream signaling pathways, and effects on cancer cell biology. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.

Core Mechanism of Action: Inhibition of IMP1-mRNA Binding

This compound was identified through a high-throughput screening of approximately 160,000 small molecules as a potent and selective inhibitor of the interaction between IMP1 and the coding region stability determinant of c-Myc mRNA.[1][2][3] This interaction is critical for the stability of c-Myc mRNA, and by disrupting it, this compound initiates a cascade of downstream effects that ultimately suppress cancer cell proliferation.[1][2][3]

Direct Target: IMP1 (IGF2BP1)

IMP1 is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation. It binds to specific sequences in target mRNAs, including those of several oncogenes, protecting them from degradation and enhancing their translation.[1][3] this compound directly interferes with the ability of IMP1 to bind to its target mRNAs, with a noted selectivity for the c-Myc mRNA.[1][3]

Signaling Pathways Modulated by this compound

The primary action of this compound—inhibiting IMP1-c-Myc mRNA binding—triggers a series of downstream events that impact multiple signaling pathways critical for cancer cell growth and survival.

Downregulation of the c-Myc Pathway

The most immediate and well-characterized consequence of this compound activity is the destabilization of c-Myc mRNA.[1][3] This leads to a significant reduction in both c-Myc mRNA and protein levels.[1][3] The c-Myc oncogene is a master regulator of cell proliferation, growth, and metabolism, and its downregulation is a key component of this compound's anti-cancer effects.

Inhibition of the NF-κB Pathway

This compound has been shown to reduce the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] This is achieved through the downregulation of β-TrCP1 mRNA, another target of IMP1.[1][3] β-TrCP1 is involved in the degradation of IκB, an inhibitor of NF-κB. By reducing β-TrCP1 levels, this compound leads to the stabilization of IκB and subsequent inhibition of NF-κB activity.

Suppression of Protein Synthesis

This compound also impacts overall protein synthesis in tumor cells.[1][3] The oncogenic translation regulator, eukaryotic elongation factor 2 (eEF2), has been identified as a novel target of IMP1.[1] By modulating the stability of eEF2 mRNA, this compound can inhibit tumor cell protein synthesis, further contributing to its anti-proliferative effects.[1]

Cellular and Anti-Tumor Effects

The molecular changes induced by this compound translate into potent anti-tumor effects in IMP1-positive cancer cells.

-

Inhibition of Cell Proliferation: this compound potently inhibits the proliferation of IMP1-containing ovarian cancer and melanoma cells, with no significant effect observed in IMP1-negative cells.[1][3]

-

Blockade of Anchorage-Independent Growth: A hallmark of cancer is the ability of cells to grow in an anchorage-independent manner. This compound has been demonstrated to completely block the anchorage-independent growth of melanoma and ovarian cancer cells in colony formation assays.[1][3]

-

Induction of Cell Differentiation: In leukemic cells, this compound has been reported to induce differentiation, suggesting a broader range of anti-cancer activities.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (IMP1-c-Myc mRNA Interaction) | 5 μM | In vitro | [4] |

| IC50 (Cell Proliferation) | 2.3 μM | ES-2 (Ovarian Cancer) | [4] |

| 3.6 μM | IGROV-1 (Ovarian Cancer) | [4] | |

| 4.5 μM | SK-MEL2 (Melanoma) | [4] |

| Treatment | Target mRNA | Effect | Cell Line | Reference |

| 10 μM this compound (72h) | c-Myc | ~50% decrease | SK-MEL2 | [1] |

| 10 μM this compound (72h) | β-TrCP1 | ~40% decrease | SK-MEL2 | [1] |

| 10 μM this compound (72h) | eEF2 | ~30% decrease | SK-MEL2 | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's mechanism of action, primarily based on the work of Mahapatra et al. (2017).

Fluorescence Anisotropy-Based High-Throughput Screen

This assay was used to identify inhibitors of the IMP1-c-Myc mRNA interaction.

-

Principle: The binding of the larger IMP1 protein to a fluorescein-labeled c-Myc mRNA (flMyc) slows the rotation of the complex, increasing fluorescence anisotropy. An inhibitor will prevent this binding, resulting in a lower anisotropy signal.

-

Reagents:

-

Full-length IMP1 protein

-

Fluorescein-labeled c-Myc mRNA (flMyc)

-

Assay Buffer (specific composition not detailed in the abstract)

-

Small molecule library (160,000 compounds)

-

-

Protocol:

-

Dispense small molecules into a 384-well plate.

-

Add a solution containing IMP1 protein and flMyc mRNA to each well.

-

Incubate the plate to allow for binding to reach equilibrium.

-

Measure fluorescence anisotropy using a plate reader with appropriate filters.

-

Identify hits as compounds that significantly reduce the anisotropy signal compared to controls.

-

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

-

Principle: Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of living cells.

-

Reagents:

-

IMP1-positive (ES-2, IGROV-1, SK-MEL2) and IMP1-negative cancer cell lines

-

This compound (various concentrations)

-

Complete cell culture medium

-

MTT reagent

-

Solubilization solution (e.g., DMSO)

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations (e.g., 1 to 50 μM) or DMSO as a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Western Blotting

This technique is used to measure the levels of specific proteins (e.g., c-Myc, IMP1) in cells treated with this compound.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

-

Reagents:

-

Cell lysates from this compound-treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies (e.g., anti-c-Myc, anti-IMP1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Lyse cells and quantify protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantitative Real-Time PCR (qRT-PCR) for mRNA Stability

This assay is used to determine the effect of this compound on the stability of target mRNAs.

-

Principle: The rate of mRNA degradation is measured after inhibiting new transcription with actinomycin D.

-

Reagents:

-

This compound-treated and control cells

-

Actinomycin D

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix with SYBR Green

-

Primers for target genes (e.g., c-Myc) and a housekeeping gene (e.g., GAPDH)

-

-

Protocol:

-

Treat cells with this compound or DMSO for a specified time (e.g., 24 hours).

-

Add actinomycin D to inhibit transcription.

-

Harvest cells at different time points after actinomycin D treatment (e.g., 0, 30, 60, 90 minutes).

-

Extract total RNA and synthesize cDNA.

-

Perform qRT-PCR using primers for the target and housekeeping genes.

-

Calculate the relative amount of the target mRNA at each time point, normalized to the housekeeping gene.

-

Determine the mRNA half-life.

-

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on NF-κB transcriptional activity.

-

Principle: A reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter is introduced into cells. NF-κB activity is proportional to the amount of light produced by the luciferase enzyme.

-

Reagents:

-

IGROV-1 ovarian cancer cells

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

This compound (10 μM)

-

Luciferase assay reagent

-

-

Protocol:

-

Transfect cells with the NF-κB luciferase reporter plasmid.

-

Treat the transfected cells with this compound or DMSO for 72 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to total protein concentration or a co-transfected control plasmid.

-

Colony Formation Assay (Anchorage-Independent Growth)

This assay assesses the ability of this compound to inhibit the tumorigenic potential of cancer cells.

-

Principle: Cancer cells are grown in a soft agar matrix, which only allows for the growth of transformed cells.

-

Reagents:

-

SK-MEL2 or ES-2 cells

-

Complete medium

-

Agar

-

This compound (10 μM)

-

-

Protocol:

-

Prepare a base layer of agar in 6-well plates.

-

Resuspend cells in a top layer of lower concentration agar containing this compound or DMSO.

-

Plate the cell-agar suspension on top of the base layer.

-

Incubate for an extended period (e.g., 14-21 days), feeding the cells with medium containing this compound or DMSO every few days.

-

Stain the colonies with crystal violet and count them.

-

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits IMP1, leading to destabilization of target mRNAs and suppression of oncogenic pathways.

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery and validation of this compound as an IMP1 inhibitor.

Logical Relationships of this compound's Effects

Caption: Logical flow of this compound's effects from molecular to phenotypic changes in cancer cells.

References

Btynb: A Promising Small Molecule Inhibitor of IGF2BP1 in In-Vitro Cancer Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Btynb, or 2-[(5-bromo-2-thienyl) methylene]amino benzamide, is a novel small molecule that has emerged as a potent and selective inhibitor of the oncofetal RNA-binding protein IGF2BP1 (Insulin-like growth factor 2 mRNA-binding protein 1).[1][2][3] IGF2BP1 is frequently overexpressed in various cancers and is associated with poor prognosis, making it an attractive target for anticancer drug development.[3][4][5] Preliminary in-vitro studies have demonstrated that this compound can modulate key cellular processes implicated in cancer progression, including proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the foundational in-vitro research on this compound, detailing its mechanism of action, experimental protocols, and quantitative effects on cancer cell lines.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the binding of IGF2BP1 to its target messenger RNAs (mRNAs).[2][3] One of the most critical targets of IGF2BP1 is the proto-oncogene c-Myc. By binding to the c-Myc mRNA, IGF2BP1 enhances its stability, leading to increased c-Myc protein levels and subsequent promotion of cell proliferation.[2][5] this compound disrupts this interaction, leading to the destabilization and degradation of c-Myc mRNA, which in turn reduces c-Myc protein expression.[2][5]

Furthermore, this compound has been shown to downregulate other IGF2BP1-regulated transcripts, including β-TrCP1.[2][3] The reduction in β-TrCP1 mRNA levels leads to decreased activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation, cell survival, and proliferation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies of this compound across various cancer cell lines.

Table 1: Effect of this compound on mRNA and Protein Levels

| Cell Line | Treatment | Target | Effect | Reference |

| SK-MEL2 (Melanoma) | 10 μM this compound for 72h | c-Myc mRNA | Significant decrease | [2] |

| IGROV-1 (Ovarian Cancer) | 10 μM this compound for 72h | β-TrCP1 mRNA | Significant decline | [2] |

| SK-MEL2 (Melanoma) | 10 μM this compound for 72h | β-TrCP1 mRNA | Significant decline | [2] |

| IGROV-1 (Ovarian Cancer) | 10 μM this compound for 72h | eEF2 mRNA | ~2.5-fold decrease | [2] |

| SK-MEL2 (Melanoma) | 10 μM this compound for 72h | eEF2 mRNA | ~2.5-fold decrease | [2] |

| SK-MEL2 (Melanoma) | Increasing concentrations of this compound for 72h | c-Myc Protein | Dose-dependent decrease | [5] |

| SK-MEL2 (Melanoma) | 10 μM this compound for 72h | eEF2 Protein | Decrease | [2] |

| Leukemic Cells | This compound treatment | BAK and p21 | Remarkable upregulation | [1] |

| Leukemic Cells | This compound treatment | CD11B, ZFPM1, KLF5 | Significant upregulation | [1] |

Table 2: Effect of this compound on Cellular Processes

| Cell Line | Treatment | Assay | Effect | Reference |

| IGROV-1 (Ovarian Cancer) | 10 μM this compound for 72h | NF-κB Luciferase Reporter Assay | Two-fold reduction in activity | [2] |

| K562 (Leukemic) | This compound treatment | Cell Cycle Analysis | Arrest at S-phase | [1] |

| IMP1-containing Ovarian and Melanoma Cells | This compound treatment | Proliferation Assay | Potent inhibition | [4] |

| IMP1-negative Cells | This compound treatment | Proliferation Assay | No effect | [4] |

| Melanoma and Ovarian Cancer Cells | This compound treatment | Anchorage-Independent Growth Assay | Complete blockage | [4] |

Experimental Protocols

This section provides detailed methodologies for the key in-vitro experiments conducted to evaluate the efficacy of this compound.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cells in a 96-well plate and culture for 24 hours.

-

Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for the specified duration (e.g., 24 hours).

-

MTT Addition: Add 10 µl of MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate the plate at 37°C for 3 hours.

-

Solubilization: Remove the MTT-containing medium and add 100 µl of dimethyl sulfoxide (DMSO) to each well.

-

Incubation: Incubate at 37°C for 30 minutes to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[1]

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with this compound for 24 hours, then harvest and wash three times with PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol and incubate at -20°C for 30 minutes.

-

Washing: Centrifuge the fixed cells at 5000 rpm for 5 minutes to remove the ethanol and wash twice with PBS.

-

Staining: Resuspend the cells in PBS and stain with 5 µl of Propidium Iodide (PI).

-

Incubation: Incubate for 30 minutes.

-

Flow Cytometry: Analyze 10,000 cells per event in triplicate for each sample using a flow cytometer.[1]

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a high-capacity cDNA reverse transcription kit.

-

qPCR Reaction: Perform the real-time PCR using the synthesized cDNA, appropriate primers for the genes of interest, and a suitable qPCR master mix.

-

Analysis: Determine the changes in gene expression levels between the treated and untreated cells.[1]

NF-κB Luciferase Reporter Assay

-

Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: Treat the transfected cells with 10 μM this compound or vehicle control for 72 hours.

-

Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity to determine the relative change in NF-κB activity.[2]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: Mechanism of this compound action on the IGF2BP1-c-Myc-NF-κB signaling axis.

Caption: General experimental workflow for in-vitro evaluation of this compound.

References

- 1. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis and Chemical Properties of BTYNB

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BTYNB is a novel small molecule inhibitor identified as a potent and selective disruptor of the interaction between the oncofetal mRNA-binding protein IMP1 (also known as IGF2BP1) and c-Myc mRNA.[1][2] This targeted action leads to the destabilization and subsequent downregulation of c-Myc mRNA and protein, key drivers in numerous malignancies.[1][3] Furthermore, this compound's mechanism extends to the downregulation of other oncogenic transcripts, including β-TrCP1, which results in reduced NF-κB activity.[1][2] Exhibiting potent anti-proliferative effects in IMP1-positive cancer cell lines, particularly melanoma and ovarian cancer, this compound presents a promising avenue for therapeutic development.[1][3] This document provides a comprehensive overview of the structural characteristics, chemical properties, and biological activities of this compound, supported by detailed experimental protocols and data analysis.

Structural Analysis

The chemical designation for this compound is 2-[(5-bromo-2-thienyl) methylene]amino benzamide.[4] Its structure was elucidated from a library of 160,000 small molecules through a high-throughput screening process.[1][5]

Table 2.1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[(5-bromo-2-thienyl) methylene]amino benzamide | [4] |

| Molecular Formula | C12H9BrN2OS | - |

| Molecular Weight | 309.19 g/mol | - |

| CAS Number | 337467-93-9 | - |

| Appearance | Crystalline solid | - |

| Solubility | Soluble in DMSO | [6] |

| Storage | -80°C for 6 months; -20°C for 1 month (protect from light) | [6] |

Chemical and Biological Properties

This compound functions as a selective inhibitor of the RNA-binding protein IMP1.[7] This interaction prevents IMP1 from binding to and stabilizing various oncogenic mRNAs, most notably c-Myc.[1][6] This disruption leads to enhanced degradation of the target mRNA, resulting in decreased protein expression and subsequent inhibition of cancer cell proliferation.[3]

Table 3.1: In Vitro Biological Activity of this compound

| Assay / Cell Line | Endpoint | Value | Reference |

| IMP1-c-Myc mRNA Binding | IC50 | 5 µM | [6] |

| Cell Proliferation (ES-2) | IC50 | 2.3 µM | [6] |

| Cell Proliferation (IGROV-1) | IC50 | 3.6 µM | [6] |

| Cell Proliferation (SK-MEL2) | IC50 | 4.5 µM | [6] |

| c-Myc mRNA Degradation (SK-MEL2) | Treatment | 10 µM this compound for 72 hours enhances degradation | [3] |

| IMP1 Expression (SK-MEL2) | Treatment | 10-40 µM for 72 hours decreases expression | [6] |

Mechanism of Action

This compound's primary mechanism of action involves the direct inhibition of the IMP1 protein's ability to bind to the 3' UTR of target mRNAs. This leads to a cascade of downstream effects:

-

Destabilization of c-Myc mRNA: Leads to reduced c-Myc protein levels, a critical factor in cell cycle progression and proliferation.[2][3]

-

Downregulation of β-TrCP1 mRNA: Results in the decreased activation of the NF-κB signaling pathway.[1][2]

-

Inhibition of eEF2: The eukaryotic elongation factor 2, another identified IMP1 target, is downregulated, leading to an overall inhibition of protein synthesis in tumor cells.[1][2]

Signaling Pathway and Experimental Workflow Visualization

To elucidate the biological context and experimental procedures related to this compound, the following diagrams have been generated.

Caption: this compound inhibits IMP1, preventing stabilization of target mRNAs and reducing oncogenic signaling.

References

- 1. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. labshake.com [labshake.com]

Btynb: A Technical Guide to a Novel IMP1/IGF2BP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Btynb is a novel small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA Binding Protein 1 (IMP1 or IGF2BP1), an oncofetal protein implicated in the progression of various cancers. By disrupting the interaction between IMP1 and its target mRNAs, most notably c-Myc, this compound triggers the destabilization and subsequent downregulation of key oncogenic proteins. This guide provides a comprehensive overview of this compound, its mechanism of action, and its potential as a therapeutic agent. We present available quantitative data, detailed experimental methodologies, and a comparative analysis with other known IMP1 inhibitors.

Introduction to this compound

This compound, chemically known as 2-[[(5-bromo-2-thienyl)methylene]amino]-benzamide, was identified through a high-throughput screening of approximately 160,000 small molecules.[1][2][3] It emerged as a potent and selective inhibitor of the binding of IMP1 to the coding region stability determinant of c-Myc mRNA.[1][2][3] This inhibitory action leads to a reduction in c-Myc mRNA and protein levels, ultimately suppressing cancer cell proliferation.[1][2][3] this compound has demonstrated efficacy in preclinical models of melanoma, ovarian cancer, and leukemia.[1][4]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the IMP1 protein. IMP1 is an RNA-binding protein that recognizes and binds to specific sequences in the 3' untranslated region (UTR) or coding regions of its target mRNAs. This binding stabilizes the mRNA transcripts, protecting them from degradation and leading to increased protein expression. One of the most critical targets of IMP1 is the c-Myc proto-oncogene, a key regulator of cell proliferation, growth, and apoptosis.

By binding to IMP1, this compound allosterically inhibits its interaction with c-Myc mRNA.[1] This disruption of the IMP1-c-Myc mRNA complex exposes the mRNA to cellular degradation machinery, leading to a decrease in c-Myc mRNA and protein levels.[1][3] The downregulation of c-Myc, in turn, inhibits cancer cell proliferation and anchorage-independent growth.[1][2]

Beyond c-Myc, this compound also affects other IMP1-regulated transcripts, including β-TrCP1 and eEF2, leading to reduced NF-κB activity and inhibition of protein synthesis.[1][2][3]

Signaling Pathway of this compound Action

Caption: this compound inhibits IMP1, leading to the degradation of target mRNAs and suppression of oncogenic pathways.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its functional analogs.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (IMP1 binding to c-Myc mRNA) | - | 5 µM | [5][6] |

| IC50 (Cell Proliferation) | ES-2 (Ovarian Cancer) | 2.3 µM | [1][5][6] |

| IGROV-1 (Ovarian Cancer) | 3.6 µM | [1][5][6] | |

| SK-MEL2 (Melanoma) | 4.5 µM | [1][5][6] | |

| SK-N-AS (Neuroblastoma) | ~10 µM | [7] | |

| SK-N-BE(2) (Neuroblastoma) | ~10 µM | [7] | |

| SK-N-DZ (Neuroblastoma) | ~20 µM | [7] | |

| BG-1 (IMP1-negative) | >50 µM | [6] | |

| T47D-KBluc (IMP1-negative) | >50 µM | [6] |

Table 2: Functional Analogs of this compound - Other IMP1/IGF2BP1 Inhibitors

| Compound | Target | Reported Activity | Reference |

| JX1 | IGF2BP2 | IC50 of 10-20 µM in acute T-lymphoblastic leukemia | [8] |

| CWI1-2 | IGF2BP2 | Induces apoptosis and differentiation in leukemia cells (0-1 µM) | [9] |

| Compound 5226752 | IMP1 | A this compound-related compound with inhibitory activity | [4][8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of this compound.

Fluorescence Anisotropy-Based High-Throughput Screening

This assay was central to the discovery of this compound and is used to measure the inhibition of IMP1 binding to fluorescein-labeled c-Myc mRNA (flMyc).

-

Principle: The binding of the larger IMP1 protein to the smaller flMyc probe causes a decrease in the rotational speed of the fluorescent probe, leading to an increase in fluorescence anisotropy. Inhibitors of this interaction will prevent this increase.

-

Workflow:

-

A solution containing the flMyc probe is prepared.

-

Test compounds (from a small molecule library) are added to the wells of a microplate.

-

The IMP1 protein is added to initiate the binding reaction.

-

After an incubation period, the fluorescence anisotropy of each well is measured using a plate reader.

-

A decrease in anisotropy compared to a no-inhibitor control indicates potential inhibitory activity.

-

Caption: Workflow for the fluorescence anisotropy-based screening of IMP1 inhibitors.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to quantify the levels of specific mRNAs, such as c-Myc, in cells treated with this compound.

-

Principle: This technique measures the amount of a specific RNA transcript by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in a real-time PCR reaction. The rate of amplification is proportional to the initial amount of the target mRNA.

-

General Protocol:

-

RNA Extraction: Isolate total RNA from control and this compound-treated cells.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform PCR with primers specific for the target gene (e.g., c-Myc) and a reference gene (e.g., GAPDH). A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification in real-time.

-

Data Analysis: The relative expression of the target gene is calculated using the comparative CT (ΔΔCT) method, normalizing to the reference gene.

-

Western Blotting

Western blotting is used to detect and quantify the levels of specific proteins, such as IMP1 and c-Myc, in cell lysates.

-

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then detected using specific antibodies.

-

General Protocol:

-

Sample Preparation: Lyse cells to extract total protein and determine protein concentration.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., non-fat milk or BSA).

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the signal from the enzyme-conjugated secondary antibody using a chemiluminescent or fluorescent substrate.

-

Homologs and Analogs of this compound

Currently, there is limited publicly available information on structural homologs of this compound. However, several other small molecules have been identified as inhibitors of IMP family proteins and can be considered functional analogs. These include JX1 and CWI1-2, which primarily target IGF2BP2.[8][9] Additionally, a compound designated as 5226752 has been reported as a this compound-related molecule with IMP1 inhibitory activity.[4][8] Further research is needed to establish a clear structure-activity relationship for this compound and its analogs.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not extensively reported in the public domain. Such studies would be crucial for its further development as a therapeutic agent and would involve assessing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy and safety profile.

Conclusion and Future Directions

This compound represents a promising first-in-class inhibitor of the oncogenic RNA-binding protein IMP1. Its ability to downregulate c-Myc and other key cancer-related transcripts provides a strong rationale for its further investigation as a potential anti-cancer therapeutic. Future research should focus on:

-

Elucidating the detailed structure-activity relationship of this compound and its analogs to optimize potency and selectivity.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to evaluate its drug-like properties.

-

Investigating the efficacy of this compound in a broader range of in vivo cancer models.

-

Exploring the potential for combination therapies with other anti-cancer agents.

The development of this compound and other IMP1 inhibitors opens up a new avenue for targeting post-transcriptional gene regulation in cancer therapy.

References

- 1. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. biocompare.com [biocompare.com]

An In-depth Technical Guide on the Role of BTYNB in Cellular Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Subject: BTYNB (2-[(5-bromo-2-thienyl) methylene]amino benzamide) is a small molecule inhibitor of the oncofetal RNA-binding protein Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1), also known as IMP1. By selectively interfering with IGF2BP1's ability to bind and stabilize key oncogenic mRNAs, this compound triggers a cascade of anti-cancer effects, including reduced proliferation, induction of apoptosis, and promotion of cellular differentiation. This document provides a detailed overview of its mechanism of action, summarizes key quantitative findings, outlines relevant experimental protocols, and visualizes the core signaling pathways affected by this compound.

Core Mechanism of Action: Inhibition of IGF2BP1

This compound's primary molecular function is to potently and selectively inhibit the binding of the IGF2BP1 protein to the mRNA of target genes.[1][2] IGF2BP1 is known to bind to and stabilize a range of oncogenic mRNAs, leading to their increased expression. By disrupting this interaction, this compound effectively destabilizes these target mRNAs, leading to the downregulation of their corresponding proteins.[1][2] The most well-documented target of the IGF2BP1-BTYNB interaction is the c-Myc mRNA.[1][2]

This compound-Mediated Signaling Pathway

The signaling cascade initiated by this compound involves several key downstream effects that collectively inhibit cancer cell growth and survival. This compound treatment leads to the destabilization of c-Myc and β-TrCP1 mRNA, which in turn reduces the activation of the NF-κB pathway.[1] Furthermore, this compound has been shown to induce cell cycle arrest and apoptosis by upregulating key regulatory proteins.[3][4] In leukemic cells, it also promotes differentiation.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in key studies.

Table 1: Inhibition of IGF2BP1 Binding

| Compound | Target Interaction | IC₅₀ (µM) | Note |

| This compound | IGF2BP1 binding to fluorescein-labeled c-Myc mRNA | ~5 | Dose-dependent inhibition observed. |

| Compound 5226752 | IGF2BP1 binding to fluorescein-labeled c-Myc mRNA | > 50 | A structurally related but inactive compound, highlighting this compound's selectivity.[5] |

Table 2: Effects on mRNA Levels and Cell Proliferation

| Cell Line | Treatment | Target Gene | mRNA Level Change | Effect on Proliferation |

| SK-MEL2 (Melanoma) | 10 µM this compound (72h) | c-Myc | ~50% decrease | Potently inhibited |

| IGROV-1 (Ovarian) | 10 µM this compound (72h) | c-Myc | ~40% decrease | Potently inhibited |

| IGROV-1 (Ovarian) | 10 µM this compound (72h) | β-TrCP1 | ~60% decrease | Potently inhibited |

| Leukemic Cells | This compound (concentration varies) | CD11B, ZFPM1, KLF5 | Significantly upregulated | Significantly decreased viability |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize this compound's function.

Fluorescence Anisotropy (FA) for Binding Inhibition

This assay is used to screen for small molecules that inhibit the interaction between IGF2BP1 and its target mRNA.[1][2]

Objective: To quantify the inhibitory effect of this compound on the IGF2BP1-mRNA interaction.

Workflow Diagram:

Methodology:

-

Reagents: Purified human IGF2BP1 protein, fluorescein-labeled c-Myc mRNA (flMyc), this compound dissolved in DMSO, assay buffer.

-

Procedure:

-

A mixture of IGF2BP1 and flMyc is incubated in an assay buffer to allow binding, which results in a high anisotropy value.

-

Serial dilutions of this compound (or a DMSO vehicle control) are added to the mixture.

-

The reaction is incubated to allow the inhibitor to take effect.

-

Fluorescence anisotropy is measured using a plate reader.

-

-

Analysis: A decrease in anisotropy indicates the displacement of flMyc from IGF2BP1. Data are normalized to controls (no inhibitor) and plotted against inhibitor concentration to calculate the IC₅₀ value.[5]

Quantitative RT-PCR (qRT-PCR) for mRNA Level Analysis

This technique is used to measure the levels of specific mRNAs in cells after treatment with this compound.

Objective: To determine if this compound treatment leads to a decrease in IGF2BP1 target mRNAs.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., SK-MEL2, IGROV-1) are cultured and treated with a specific concentration of this compound (e.g., 10 µM) or a DMSO control for a set duration (e.g., 72 hours).[5]

-

RNA Extraction: Total RNA is isolated from the cells using a standard RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is used as a template for PCR with primers specific to the target genes (e.g., c-Myc, β-TrCP1) and a housekeeping gene (e.g., GAPDH) for normalization. Real-time fluorescence detection monitors the amplification process.

-

Analysis: The relative expression of the target mRNA is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated sample to the control.

Cell Viability and Apoptosis Assays

These assays determine the effect of this compound on cancer cell survival.

Objective: To assess this compound's impact on cell proliferation, cell death, and cell cycle progression.

Methodology:

-

Cell Viability (e.g., MTT Assay):

-

Apoptosis Assay (e.g., Annexin V Staining):

-

This compound-treated cells are stained with Annexin V (which binds to apoptotic cells) and a viability dye (like propidium iodide).

-

Cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

-

Cell Cycle Analysis:

-

Cells treated with this compound are fixed and stained with a DNA-intercalating dye.

-

The DNA content of each cell is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). This compound treatment has been shown to cause an arrest at the S-phase in leukemic cells.[3][4]

-

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Literature on BTYNB, an IMP1/IGF2BP1 Inhibitor

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of BTYNB, a small molecule inhibitor of the insulin-like growth factor II mRNA-binding protein 1 (IMP1/IGF2BP1). This compound presents a promising avenue for therapeutic intervention in various cancers by targeting post-transcriptional gene regulation.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the interaction between IMP1 (also known as IGF2BP1) and its target messenger RNAs (mRNAs), most notably c-Myc mRNA.[1][2] By binding to IMP1, this compound disrupts the protein's ability to stabilize c-Myc mRNA, leading to the destabilization and subsequent downregulation of both c-Myc mRNA and its protein product.[1] This action effectively inhibits a key driver of cell proliferation and tumorigenesis.

Beyond its effect on c-Myc, this compound has been shown to downregulate β-TrCP1 mRNA, which results in a reduction of the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This multifaceted mechanism underscores this compound's potential as a chemical probe and therapeutic candidate.

Signaling Pathways Modulated by this compound

The primary signaling cascade affected by this compound is the IMP1/c-Myc axis. By inhibiting IMP1, this compound sets off a chain of events that suppress cancer cell growth and survival. A visualization of this pathway is provided below.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound across various studies. This data highlights its potency and the concentrations at which it has been experimentally applied.

| Parameter | Value | Cell Line(s) / Context | Reference |

| IC50 | 2.3–4.5 µM | Not specified | [3] |

| IC50 | 30 µM | Not specified (related compound) | [3] |

| Experimental Concentration | 10 µM | SK-MEL2 (melanoma) | [1] |

| Experimental Duration | 24 hours | SK-MEL2 (mRNA stability) | [1] |

| Effect | Complete blockage of anchorage-independent growth | Melanoma and ovarian cancer cells | [1] |

| Effect | Reduction of doxorubicin half-maximal inhibitory concentration | Uterine sarcoma |

Experimental Protocols

While detailed, step-by-step protocols for reproducing all experiments involving this compound are not fully available in the public domain, this section outlines the methodologies for key experiments cited in the literature.

1. Fluorescence Anisotropy-Based Screening

-

Objective: To identify small molecules that inhibit the binding of IMP1 to c-Myc mRNA.

-

General Methodology: A fluorescein-labeled c-Myc mRNA probe is incubated with purified IMP1 protein. The binding of the large protein to the small RNA probe results in a high fluorescence anisotropy value. A library of small molecules is screened for their ability to displace the labeled mRNA from IMP1, leading to a decrease in fluorescence anisotropy. This high-throughput screening method led to the identification of this compound.

2. mRNA Stability Assay

-

Objective: To determine the effect of this compound on the stability of c-Myc mRNA.

-

General Methodology: Cancer cells, such as the melanoma cell line SK-MEL2, are treated with either a vehicle control (DMSO) or this compound at a specified concentration (e.g., 10 μM) for a set duration (e.g., 24 hours). Subsequently, transcription is halted using an inhibitor like Actinomycin D. Cells are then harvested at various time points, and the levels of c-Myc mRNA are quantified using quantitative reverse transcription PCR (qRT-PCR) to determine the mRNA decay rate.

3. Colony Formation Assay

-

Objective: To assess the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

-

General Methodology: Cancer cells are seeded in a soft agar matrix, which prevents them from adhering to a solid surface and only allows for the growth of transformed cells. The cells are cultured in the presence of varying concentrations of this compound or a vehicle control. After a period of incubation (typically 2-3 weeks), the number and size of the resulting colonies are quantified to determine the inhibitory effect of this compound on anchorage-independent growth.

4. Cell Proliferation Assay

-

Objective: To measure the impact of this compound on the proliferation rate of cancer cells.

-

General Methodology: Cancer cells are seeded in multi-well plates and treated with a range of this compound concentrations. Cell proliferation can be assessed over time using various methods, such as direct cell counting, or more commonly, using metabolic assays like the MTT or CellTiter-Glo assays, which measure the metabolic activity of viable cells as an indicator of cell number.

The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Btynb: A Technical Guide to its Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical data on Btynb as of the date of this publication. This compound is an investigational compound, and the information regarding its safety and toxicity is limited and evolving. This guide is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety evaluation.

Introduction

This compound, chemically known as 2-[(5-bromo-2-thienyl) methylene]amino benzamide, is a novel small molecule inhibitor of the oncofetal mRNA-binding protein IMP1, also known as Insulin-Like Growth Factor 2 mRNA Binding Protein 1 (IGF2BP1)[1][2]. IMP1/IGF2BP1 is overexpressed in various cancers and is associated with poor prognosis, making it an attractive target for cancer therapy[1][3][4]. This compound was identified through a high-throughput screening of approximately 160,000 small molecules for its ability to inhibit the binding of IMP1 to c-Myc mRNA[1][4]. Its mechanism of action and preclinical efficacy in various cancer models have been the subject of initial investigations. This technical guide provides a detailed overview of the currently available safety and toxicity profile of this compound based on published preclinical studies.

Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the function of IMP1/IGF2BP1[1][2]. IMP1 is an RNA-binding protein that recognizes and binds to specific sequences in the mRNA of several oncogenes, most notably c-Myc[1][4]. This binding stabilizes the target mRNAs, leading to their increased translation and the subsequent overexpression of oncoproteins that drive tumor growth and proliferation[1].

This compound disrupts the interaction between IMP1 and its target mRNAs. This leads to the destabilization and subsequent degradation of these oncogenic transcripts, resulting in reduced levels of the corresponding oncoproteins[1]. The primary downstream effect of this compound is the downregulation of c-Myc, a key regulator of cell proliferation, growth, and metabolism[1]. Additionally, this compound has been shown to downregulate other IMP1 targets, such as β-TrCP1, leading to a reduction in the activity of the NF-κB signaling pathway[1][4]. A recent study also identified the eukaryotic elongation factor 2 (eEF2) as another target of the IMP1/Btynb axis, implicating this compound in the inhibition of tumor cell protein synthesis[1].

Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits IMP1, leading to the destabilization of oncogenic mRNAs and subsequent inhibition of cancer cell proliferation.

In Vitro Efficacy and Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines, including melanoma, ovarian, and leukemia. A key finding is that this compound's inhibitory effect on cell proliferation is dependent on the presence of IMP1, suggesting a degree of selectivity for cancer cells overexpressing this protein[1][4].

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of this compound have been determined in the following leukemic cell lines after 24 hours of treatment[2]:

| Cell Line | Cancer Type | IC50 (µM) |

| HL60 | Acute Promyelocytic Leukemia | ~10 |

| K562 | Chronic Myelogenous Leukemia | ~15 |

Table 1: IC50 Values of this compound in Leukemic Cell Lines[2]

In Vivo Studies

To date, one publicly available preprint describes the in vivo evaluation of this compound in a mouse xenograft model of neuroblastoma[1].

Efficacy and Observed Toxicity

In this study, this compound was administered to mice with established BE(2)-C neuroblastoma xenografts via two different routes: intraperitoneal (i.p.) and intra-tumoral (i.t.)[1].

-

Intraperitoneal (i.p.) Administration: this compound showed only a slight reduction in tumor growth. This moderate potency was hypothesized to be due to high plasma protein binding and poor pharmacokinetics[1].

-

Intra-tumoral (i.t.) Administration: Direct injection of this compound into the tumor at a dose of 50 mg/kg body weight resulted in a substantial impairment of tumor growth[1].

Crucially, no obvious signs of toxicity were observed with either route of administration[1]. However, detailed toxicological assessments such as body weight monitoring, clinical observations, and histopathology of major organs were not reported in the preprint.

Safety and Toxicity Profile

The available data on the safety and toxicity of this compound is preliminary and largely derived from its effects in preclinical cancer models. A comprehensive safety evaluation has not yet been published.

In Vitro Selectivity

Studies have shown that this compound potently inhibits the proliferation of IMP1-containing ovarian cancer and melanoma cells, while having no effect on IMP1-negative cells [1][4]. This suggests that this compound's cytotoxic effects are specific to cells expressing its target, which could translate to a favorable therapeutic window.

Pharmacokinetics

Direct pharmacokinetic studies on this compound have not been published. However, in vivo studies in mice suggest that this compound may have poor pharmacokinetic properties , potentially due to high plasma protein binding [1]. This could limit its systemic efficacy when administered intraperitoneally.

Data Gaps

The current understanding of this compound's safety and toxicity profile is incomplete. Significant data gaps that need to be addressed in future studies include:

-

LD50 values: The lethal dose for 50% of the test population has not been determined.

-

Comprehensive in vivo toxicology: Detailed studies including dose-range finding, acute and chronic toxicity assessments, blood chemistry, and histopathological analysis of major organs are required.

-

Off-target effects: A systematic evaluation of this compound's activity against a panel of other kinases and cellular targets is needed to identify potential off-target liabilities.

-

Genotoxicity, Cardiotoxicity, and other specialized toxicology studies.

-

Detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling.

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the preclinical evaluation of this compound, based on the available literature.

High-Throughput Screening for IMP1 Inhibitors

This compound was identified using a fluorescence anisotropy-based assay.

-

Assay Principle: This assay measures the change in the tumbling rate of a fluorescein-labeled c-Myc mRNA fragment upon binding to the IMP1 protein. Small molecules that inhibit this interaction will result in a decrease in the fluorescence anisotropy signal.

-

Protocol Outline:

-

A fluorescein-labeled 93-nucleotide c-Myc mRNA target (flMyc) is incubated with purified recombinant IMP1 protein.

-

The test compound (from a library of small molecules) is added to the mixture.

-

The fluorescence anisotropy is measured using a microplate reader.

-

A decrease in anisotropy indicates inhibition of the IMP1-flMyc interaction.

-

Cell Viability/Proliferation Assay

The cytotoxic effects of this compound on cancer cell lines were determined using a standard cell viability assay.

-

Cell Seeding: Cancer cells (e.g., HL60, K562) are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours).

-

Viability Assessment: Cell viability is measured using a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a commercially available kit (e.g., CellTiter-Glo®).

-

Data Analysis: The results are used to generate dose-response curves and calculate IC50 values.

Figure 2: Preclinical Experimental Workflow for this compound. This flowchart outlines the key in vitro and in vivo experimental stages in the early-stage evaluation of this compound.

In Vivo Xenograft Study

-

Cell Implantation: Human neuroblastoma cells (e.g., BE(2)-C) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into control and treatment groups. This compound is administered via the desired route (i.p. or i.t.) at a specified dose and schedule.

-

Monitoring: Tumor volume and body weight are measured regularly. The general health of the animals is monitored for any signs of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Conclusion

This compound is a promising preclinical candidate that targets the oncoprotein IMP1/IGF2BP1. Early studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines and suppressing tumor growth in a xenograft model. The available safety data, although very limited, suggests that this compound is well-tolerated in mice at efficacious doses, particularly when administered locally. Its selectivity for IMP1-positive cells is a favorable characteristic. However, a comprehensive safety and toxicity profile of this compound is yet to be established. Further detailed preclinical toxicology and pharmacokinetic studies are essential to determine its therapeutic potential and to support any future clinical development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of Bortezomib in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bortezomib (often marketed as Velcade®) is a first-in-class proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1] Its mechanism of action revolves around the reversible inhibition of the 26S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.[2] By disrupting this pathway, Bortezomib triggers a cascade of events within cancer cells, including the stabilization of pro-apoptotic factors, cell cycle arrest, and inhibition of key survival pathways like NF-κB, ultimately leading to apoptosis.[3][4] Malignant cells, particularly those that produce large quantities of proteins like multiple myeloma cells, are more sensitive to proteasome inhibition than normal cells, providing a therapeutic window.[4][5] The use of Bortezomib in preclinical animal models is crucial for understanding its efficacy, toxicity, pharmacokinetics, and for developing novel combination therapies. These notes provide an overview and detailed protocols for its application in common animal models.

Mechanism of Action: Signaling Pathway

Bortezomib's primary target is the 26S proteasome's chymotrypsin-like activity, which is attributed to the β5-subunit of the 20S core particle.[3] Inhibition of the proteasome prevents the degradation of IκB, the natural inhibitor of Nuclear Factor-kappa B (NF-κB).[2] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-survival and anti-apoptotic genes.[2][4] The accumulation of misfolded or unfolded proteins due to proteasome inhibition also leads to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can trigger apoptosis.[4]

Caption: Bortezomib inhibits the 26S proteasome, leading to apoptosis.

Data Presentation: Bortezomib Dosage and Efficacy in Murine Models

The following tables summarize representative dosages and outcomes from various preclinical studies using Bortezomib in mouse models. Dosages are typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

| Tumor Model | Mouse Strain | Bortezomib Dose (mg/kg) | Route | Schedule | Observed Outcome | Reference |

| Primary Effusion Lymphoma | NOD/SCID | 0.3 | i.p. | Twice weekly for 3 weeks | Increased median survival (32 days vs. 15 days for control) | [6] |

| Blastic Plasmacytoid Dendritic Cell Neoplasm | NSG | 0.25 | i.p. | Once or twice weekly for 4 weeks | Significantly increased overall survival (66 days vs. 42 days for control) | [7] |

| Multiple Myeloma | BALB/c | 0.5 | i.p. | On specified days | Reduced tumor growth when combined with puromycin | [8] |

| Multiple Myeloma | NIH-III nude | 0.6 | i.v. | Once every 2 days for 2 weeks | Reduced tumor burden | [5] |

| Pancreatic Adenocarcinoma (Orthotopic) | CB/Scid/CrL | 325 µg/kg (0.325) | i.p. | Days 1 and 3 of a 1-week cycle | Unexpected increase in tumor growth compared to control | [9] |

Experimental Protocols

Protocol 1: General Preparation and Administration of Bortezomib for Animal Studies

This protocol outlines the fundamental steps for preparing and administering Bortezomib to mice, which can be adapted for specific experimental needs.

Materials:

-

Bortezomib (lyophilized powder)

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)

-

Animal scale

-

Appropriate Personal Protective Equipment (PPE)

Procedure:

-

Reconstitution: Reconstitute lyophilized Bortezomib powder according to the manufacturer's instructions to a known stock concentration (e.g., 1 mg/mL). The recommended diluent is sterile 0.9% sodium chloride.

-

Animal Weight: Weigh each animal accurately immediately before injection to calculate the precise dose volume.

-

Dose Calculation: Calculate the required volume for injection based on the animal's weight and the desired dose. For example, for a 20 g mouse receiving a 0.5 mg/kg dose from a 1 mg/mL stock:

-

Dose = 0.5 mg/kg * 0.02 kg = 0.01 mg

-

Volume = 0.01 mg / 1 mg/mL = 0.01 mL or 10 µL

-

Note: It is often practical to dilute the stock solution further with sterile saline or PBS to achieve a more manageable injection volume (e.g., 100-200 µL).

-

-

Administration:

-

Intraperitoneal (i.p.) Injection: Properly restrain the mouse. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Inject the calculated volume.

-

Intravenous (i.v.) Injection: Typically performed via the tail vein. This may require a restraining device and heat lamp to promote vasodilation. This technique requires significant practice to perform correctly.

-

-

Monitoring: After administration, monitor the animals for any immediate adverse reactions. Continue to monitor according to the experimental plan, including regular weight checks to assess toxicity.[8]

Protocol 2: Xenograft Tumor Model for Efficacy Studies

This protocol describes a common workflow for evaluating the anti-tumor efficacy of Bortezomib in a subcutaneous xenograft mouse model.

Caption: Workflow for a typical xenograft efficacy study in mice.

Procedure:

-

Cell Preparation: Culture human cancer cells (e.g., multiple myeloma cell lines) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or a similar medium, often mixed with Matrigel, to a final concentration (e.g., 2 x 10⁷ cells/mL).[6]

-

Implantation: Anesthetize immunocompromised mice (e.g., NOD/SCID or NSG). Subcutaneously inject a defined number of cells (e.g., 2 x 10⁶ cells in 100 µL) into the flank of each mouse.

-

Tumor Growth: Allow tumors to establish and grow. Begin monitoring tumor size 3-5 days post-implantation using calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

-

Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomly assign mice to different treatment groups (e.g., Vehicle Control, Bortezomib 0.5 mg/kg).

-

Treatment: Administer Bortezomib or vehicle control according to the planned dose and schedule (e.g., intraperitoneally, twice a week).[6]

-

Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight loss is a key indicator of drug toxicity.

Disclaimer: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Animal Care and Use Committee. Dosages and schedules may require optimization depending on the animal model, tumor type, and specific research question.

References

- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Synthesis of a Bone-Targeted Bortezomib with In Vivo Anti-Myeloma Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Bortezomib as a new therapeutic approach for blastic plasmacytoid dendritic cell neoplasm | Haematologica [haematologica.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

Btynb dosage and administration guidelines

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. "Btynb" is a placeholder name for a hypothetical compound, as no publicly available data exists for a substance with this designation. The dosage, administration, and protocols described below are based on a synthesis of common practices in preclinical and clinical research for investigational compounds and should be adapted based on empirical data for the specific agent being studied.

Introduction

These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the investigational compound this compound. The information is intended to guide researchers, scientists, and drug development professionals in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.

Dosage and Administration

The appropriate dosage and administration of this compound will vary depending on the research model (in vitro vs. in vivo), the specific cell line or animal model used, and the therapeutic indication being investigated. The following tables summarize starting point recommendations based on typical preclinical research.

Table 1: In Vitro Dosage Guidelines

| Cell Line | Seeding Density (cells/well) | This compound Concentration (nM) | Incubation Time (hours) |

| MCF-7 | 5,000 | 10 - 1000 | 24, 48, 72 |

| A549 | 4,000 | 50 - 2500 | 24, 48, 72 |

| HEK293 | 10,000 | 1 - 500 | 24, 48 |

| Jurkat | 20,000 | 100 - 5000 | 12, 24, 36 |

Table 2: In Vivo Dosage Guidelines (Murine Model)

| Administration Route | Dosage (mg/kg) | Dosing Frequency | Vehicle |

| Intravenous (IV) | 5 - 20 | Once daily | Saline with 5% DMSO |

| Intraperitoneal (IP) | 10 - 50 | Once daily | PBS with 10% Solutol |

| Oral (PO) | 25 - 100 | Twice daily | 0.5% Methylcellulose |

Experimental Protocols

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

This protocol is used to determine the effect of this compound on key protein expression and phosphorylation in a target signaling pathway.

Materials:

-

This compound-treated cell lysates

-

Protein electrophoresis equipment (SDS-PAGE)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-pAKT, anti-AKT, anti-pERK, anti-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Workflows

The following diagram illustrates a potential mechanism of action for this compound, where it inhibits a receptor tyrosine kinase (RTK), leading to the downregulation of the PI3K/AKT and MAPK/ERK signaling pathways.

Caption: Hypothetical signaling pathway for this compound.

This diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.

Caption: Workflow for an in vivo efficacy study.

Application Notes and Protocols: Btynb as a Modulator of IMP1/IGF2BP1 Function

Topic: Btynb as a modulator of the oncofetal mRNA-binding protein IMP1 (IGF2BP1), with protocols for assessing its downstream effects using fluorescence-based techniques.

Audience: Researchers, scientists, and drug development professionals.

Note on this compound's Function: It is a common misconception that this compound is a fluorescent probe for imaging. Current scientific literature identifies this compound as a small molecule inhibitor of the RNA-binding protein IMP1 (also known as IGF2BP1 or c-Myc coding region determinant-binding protein). Its discovery was facilitated by a fluorescence anisotropy-based assay, which is a screening method and does not confer inherent fluorescent properties to this compound for cellular imaging. These application notes, therefore, focus on this compound's role as an inhibitor and provide protocols to visualize and quantify its biological effects using fluorescence-based methods.

Introduction

This compound is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA Binding Protein 1 (IMP1/IGF2BP1). IMP1 is an oncofetal protein that is overexpressed in various cancers, including melanoma and ovarian cancer, and its presence is often correlated with a poor prognosis.[1][2][3] IMP1 functions by binding to and stabilizing oncogenic mRNAs, most notably c-Myc mRNA, leading to increased expression of their corresponding proteins.[1][2][3] this compound was identified through a high-throughput fluorescence anisotropy-based screen of approximately 160,000 small molecules for its ability to disrupt the IMP1:c-Myc mRNA interaction.[1][4] By inhibiting IMP1, this compound destabilizes c-Myc mRNA, leading to the downregulation of c-Myc protein.[1][4] Furthermore, this compound has been shown to downregulate other IMP1-regulated transcripts and reduce the activation of NF-κB.[1][4]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of IMP1 binding to its target mRNAs. This disruption leads to the destabilization of these transcripts and a subsequent reduction in the translation of oncoproteins. The key downstream effects include the downregulation of c-Myc and a reduction in NF-κB activity.

Data Presentation

The following table summarizes the quantitative data related to the experimental protocols described below.

| Parameter | Value | Reference |

| This compound Concentration for Cell Treatment | 10 µM | [4] |

| Treatment Duration for mRNA/Protein Analysis | 72 hours | [4] |

| Primary Antibody Dilution (c-Myc) | 1:100 - 1:500 | Manufacturer's recommendation |

| Secondary Antibody Dilution | 1:500 - 1:1000 | Manufacturer's recommendation |

| DAPI Concentration | 1 µg/mL | General Protocol |

| TNF-α Concentration (for NF-κB induction) | 10 ng/mL | General Protocol |

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on c-Myc Protein Levels via Immunofluorescence

This protocol details the use of immunofluorescence to visualize the reduction of c-Myc protein in cancer cells following treatment with this compound.

Materials:

-

IMP1-positive cancer cell line (e.g., SK-MEL-2, IGROV-1)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against c-Myc

-

Fluorophore-conjugated secondary antibody

-

DAPI stain

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed IMP1-positive cancer cells onto coverslips in a 24-well plate and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with 10 µM this compound or a vehicle control (e.g., DMSO) for 72 hours.

-

Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-c-Myc antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash the cells twice with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

Protocol 2: Quantifying NF-κB Activity using a Luciferase Reporter Assay

This protocol describes how to measure the effect of this compound on NF-κB activity using a luciferase reporter assay. This compound has been shown to reduce the activation of NF-κB.[1]

Materials:

-

Cell line stably transfected with an NF-κB luciferase reporter construct

-

This compound

-

TNF-α (or another NF-κB activator)

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cell line into a 96-well white-walled plate.

-

This compound Pre-treatment: Treat the cells with 10 µM this compound or a vehicle control for 24-72 hours.

-

NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include a non-stimulated control.

-

Cell Lysis: Wash the cells with PBS and then lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luciferase Assay: Add the luciferase substrate to the cell lysates.

-

Measurement: Immediately measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase activity of the treated samples to the vehicle control.

Alternative Fluorescent Probes for Related Research

For researchers interested in imaging the molecular components affected by this compound, the following fluorescent probes and techniques are relevant:

-

Fluorescent Probes for c-Myc mRNA: While challenging, live-cell imaging of specific mRNAs is an evolving field. Techniques often involve genetically encoded reporters (e.g., MS2-GFP system) or fluorescently labeled oligonucleotide probes like molecular beacons.

-